1-Benzoyl-4-(1-piperidyl)piperidine
Description
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2 |
InChI Key |
VEYYKFOUBYKZLS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Piperidine Derivatives
Key Findings:
Anti-Acetylcholinesterase (AChE) Activity: The compound 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (IC₅₀ = 0.56 nM) exhibits exceptional AChE inhibition due to its bulky para-substituted benzamide group and the basic nitrogen in the piperidine ring, which enhances target interaction . In contrast, this compound lacks the ethylenediamine linker and bulky aromatic substituents, which may reduce its AChE affinity.
Substituent Effects on Binding Affinity :
- Evidence from benzohomoadamantane-based ureas (unrelated but structurally analogous) demonstrates that substituent orientation significantly impacts binding stability. For example, the left-hand placement of bulky groups improves binding affinity by −5.7 to −10.2 kcal/mol compared to reversed orientations . This suggests that the spatial arrangement of the benzoyl and piperidyl groups in this compound could critically influence its interactions.
Role of Aromatic vs. Aliphatic Substituents :
- 1-Benzoyl-4-(1H-indol-3-yl)piperidine (CAS 56361-85-4) incorporates an indole group, enabling π-π stacking with biological targets, whereas the 1-piperidyl group in the target compound may engage in hydrogen bonding or hydrophobic interactions .
Safety and Toxicity: While toxicological data for this compound are unavailable, related compounds like Benzyl 4-aminopiperidine-1-carboxylate emphasize the need for caution due to insufficient hazard characterization .
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